Ring Strain: Cyclopropane vs. Cyclobutane
Potassium cyclopropanecarboxylate contains a cyclopropane ring with a ring strain energy of approximately 27.5 kcal/mol, a value that is nearly an order of magnitude greater than that of common cycloalkane analogs [1]. This high strain energy is the principal driver of the compound's unique reactivity, enabling transformations that are thermodynamically unfavorable for unstrained carboxylates.
| Evidence Dimension | Ring Strain Energy (kcal/mol) |
|---|---|
| Target Compound Data | Cyclopropane ring: ~27.5 kcal/mol |
| Comparator Or Baseline | Cyclobutane: ~26.3 kcal/mol; Cyclopentane: ~6.2 kcal/mol; Acyclic (e.g., propane): 0 kcal/mol |
| Quantified Difference | Cyclopropane exhibits >4x the strain of cyclopentane and effectively infinite strain relative to acyclic systems. |
| Conditions | Standard heats of combustion and formation data |
Why This Matters
This extreme strain energy enables unique ring-opening and strain-release reactions that are the basis for the compound's utility as a specialized building block, differentiating it from all non-strained carboxylate salts for procurement.
- [1] LibreTexts Chemistry. (2022). 12.4: Strain in Cycloalkane Rings. View Source
